REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[CH:7]=[O:8].C1C(=O)N([Br:16])C(=O)C1>C1COCC1>[Br:16][C:6]1[C:2]([CH3:1])=[C:3]([CH:7]=[O:8])[NH:4][CH:5]=1
|
Name
|
|
Quantity
|
5.63 g
|
Type
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reactant
|
Smiles
|
CC1=C(NC=C1)C=O
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Name
|
|
Quantity
|
9.19 g
|
Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
|
52 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 min at 0° C. under argon before the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The resulting solid was dried under high vacuum for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Water (100 mL, room temperature) was added to the flask
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered (Büchner funnel)
|
Type
|
WASH
|
Details
|
The filter cake was washed with an additional 100 mL of water
|
Type
|
FILTRATION
|
Details
|
The solid filtered material
|
Type
|
CUSTOM
|
Details
|
was recrystallized from water/ethanol
|
Type
|
FILTRATION
|
Details
|
The solid filtered material
|
Type
|
CUSTOM
|
Details
|
was transferred to a 250 mL round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
ADDITION
|
Details
|
Water/ethanol (150 mL, 5:1) were added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed in a hot water bath until all solid material
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature the product
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 4° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
FILTRATION
|
Details
|
The mixture was vacuum-filtered
|
Type
|
CUSTOM
|
Details
|
the resulting off-white crystals were dried under high vacuum for 24 h (7.78 g, 80%)
|
Duration
|
24 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(NC1)C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |